molecular formula C17H18N2O3S B2963433 2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 921916-52-1

2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2963433
CAS No.: 921916-52-1
M. Wt: 330.4
InChI Key: ZKIBRGRABITEAR-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a 2,5-dimethyl-substituted benzene ring linked via a sulfonamide bridge to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The tetrahydroquinolin core introduces a partially saturated heterocyclic system with a ketone group at position 2, which may enhance hydrogen-bonding interactions in biological systems. Sulfonamides are widely explored in medicinal chemistry for their enzyme-inhibitory properties, particularly targeting carbonic anhydrases, proteases, and kinases. The molecular formula of this compound is C₁₇H₁₇N₂O₃S, with a molecular weight of ~329.07 g/mol (calculated based on structural analysis).

Properties

IUPAC Name

2,5-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-3-4-12(2)16(9-11)23(21,22)19-14-6-7-15-13(10-14)5-8-17(20)18-15/h3-4,6-7,9-10,19H,5,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIBRGRABITEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound can be used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares the target compound with two analogs from literature and commercial databases:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Potential Applications References
2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide C₁₇H₁₇N₂O₃S 329.07 Tetrahydroquinolin-2-one 2,5-dimethylbenzene sulfonamide at position 6 Enzyme inhibition, drug design
BE46566 : 2,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide C₂₀H₂₄N₂O₃S 372.48 Tetrahydroquinolin Sulfonamide at position 7; 1-propanoyl group at position 1 Protease inhibitors
BE46584 : N-[4-(dimethylamino)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide C₂₄H₂₁FN₄O₂ 416.45 1,8-naphthyridine Carboxamide at position 3; 4-fluorobenzyl and dimethylaminophenyl groups Kinase/anticancer agents
Key Observations:

Positional Isomerism (Target vs. BE46566): The target compound substitutes the sulfonamide at the 6-position of the tetrahydroquinolin-2-one core, whereas BE46566 substitutes it at the 7-position of a tetrahydroquinolin ring with a 1-propanoyl group . This positional difference may alter steric interactions in enzyme-binding pockets. The 2-oxo group in the target compound could enhance polarity and hydrogen-bonding capacity compared to BE46566’s lipophilic propanoyl group.

Core Heterocycle Variations: BE46584 replaces the tetrahydroquinolin core with a 1,8-naphthyridine system, which increases aromaticity and planarity. This structural shift may improve π-π stacking interactions in kinase targets but reduce solubility compared to the partially saturated tetrahydroquinolin derivatives .

Functional Group Impact: The sulfonamide group in the target compound and BE46566 is a strong hydrogen-bond acceptor/donor, often critical for binding to serine proteases.

Structural Characterization Methods

Crystallographic studies using programs like SHELX () are critical for resolving the 3D conformations of these compounds. For example, SHELXL-refined structures could reveal how the 2-oxo group in the target compound induces planarity in the tetrahydroquinolin ring, contrasting with the flexibility of BE46566’s propanoyl substituent .

Biological Activity

2,5-Dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound characterized by its sulfonamide group and a tetrahydroquinoline moiety. With the molecular formula C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure

The structure of 2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide includes:

  • A sulfonamide group which is known for its antibacterial properties.
  • A tetrahydroquinoline moiety , which contributes to its biological activity.

Antibacterial Properties

Research indicates that compounds similar to 2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide inhibit dihydropteroate synthetase, an enzyme crucial for folate biosynthesis in bacteria. This mechanism underlies the antibacterial activity of sulfonamides.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. For instance:

  • It demonstrated inhibition of proliferation in breast cancer cell lines.
  • Interaction studies revealed binding with carbonic anhydrase IX (CA IX) , a protein implicated in tumor growth and metastasis, suggesting potential as a therapeutic target for certain cancers.

The biological activity of 2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues of enzymes.
  • Binding Interactions : The tetrahydroquinoline moiety may engage in π–π interactions with aromatic amino acids in target proteins.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to 2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide and their unique features:

Compound NameStructureUnique Features
3-Methyl-N-(2-oxo-tetrahydroquinolinyl)benzene-sulfonamideStructureDifferent substitution patterns affecting solubility and reactivity.
N-(4-Methylphenyl)-sulfonamideStructureLacks the tetrahydroquinoline moiety; primarily studied for antibacterial properties.
4-Amino-N-(quinolinyl)benzene-sulfonamideStructureKnown for its anti-inflammatory effects; differs in nitrogen placement affecting biological activity.

This comparative analysis highlights the distinctiveness of 2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide regarding its structural complexity and potential applications in drug discovery.

Case Studies

Recent studies have focused on the synthesis and evaluation of 2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide in various biological contexts:

Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability across multiple breast cancer cell lines. The IC50 values were determined to be lower than those of standard chemotherapeutics.

Study 2: Enzyme Interaction

Docking studies indicated that the compound binds effectively to CA IX with a binding affinity comparable to known inhibitors. This interaction suggests that further exploration could lead to the development of targeted cancer therapies.

Q & A

Q. What are the standard synthetic routes for 2,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and what analytical techniques are essential for structural confirmation?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
  • Reaction Optimization : Monitoring reaction progress via TLC or HPLC to ensure complete coupling.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Characterization :
  • NMR Spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) to confirm regiochemistry and sulfonamide bond formation.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • HPLC-PDA (≥95% purity threshold).
  • Reference : Experimental design principles from leucine-regulated zoospore studies emphasize iterative optimization and orthogonal validation .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition, receptor binding):
  • Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀/EC₅₀ values.
  • Controls : Include positive (known inhibitors) and negative (DMSO/vehicle) controls.
  • Reproducibility : Triplicate runs with statistical analysis (e.g., ANOVA, p < 0.05).
    For cytotoxicity, pair activity assays with cell viability tests (MTT/XTT) to rule out nonspecific effects.
  • Reference : Link assay design to theoretical frameworks, such as enzyme kinetics or receptor-ligand interaction models, to contextualize results .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this sulfonamide derivative?

  • Methodological Answer :
  • Molecular Docking : Use software (AutoDock Vina, Schrödinger Suite) to predict binding modes to target proteins (e.g., kinases, GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability.
  • QSAR Studies : Build regression models using descriptors (logP, polar surface area, H-bond donors/acceptors) from datasets of analogous sulfonamides.
  • Electronic Structure Analysis : DFT calculations (Gaussian) to map electrostatic potentials and identify reactive pharmacophores.
  • Reference : Theoretical frameworks guide the selection of computational tools aligned with biological hypotheses .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Re-test activity in divergent systems (e.g., cell-free vs. cell-based assays) to identify context-dependent effects.
  • Metabolic Stability Testing : Assess compound degradation (LC-MS/MS) in assay media to rule out false negatives.
  • Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain variability.
  • Meta-Analysis : Systematically compare literature data using tools like PRISMA to identify methodological outliers (e.g., buffer pH, temperature variations).
  • Reference : Data contradiction analysis aligns with evidence-based inquiry principles, emphasizing systematic validation .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling.
  • Nanoparticle Formulation : Use antisolvent precipitation or microfluidics to generate stable nanocrystals.
  • Pharmacokinetic Profiling : Conduct preliminary ADME studies in rodents (IV/PO dosing) with LC-MS quantification of plasma/tissue levels.
  • Reference : Advanced chemical engineering methods, such as particle technology and process simulation, inform formulation strategies .

Methodological Framework Integration

  • Experimental Design : Align hypotheses with established theories (e.g., sulfonamide-mediated enzyme inhibition) to guide target selection and assay design .
  • Data Interpretation : Use bibliometric analysis to identify gaps in existing literature and refine research questions .
  • Technical Training : Advanced techniques (e.g., MD simulations, HRMS) require mentorship or coursework in specialized methodologies .

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